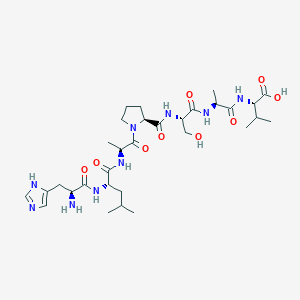![molecular formula C13H11N3S2 B12619056 Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- CAS No. 917909-04-7](/img/structure/B12619056.png)
Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields such as medicinal chemistry, biology, and industry. This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is known for its versatility and ability to interact with various biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of methyl 2-aminothiophene-3-carboxylate with formimidamide, followed by chlorination and nucleophilic substitution . The reaction conditions often include the use of solvents such as xylene and reagents like pyrrolidine and calcium chloride to facilitate cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Xylene, ethanol, toluene.
Catalysts: Palladium on carbon, calcium chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, in the context of tuberculosis treatment, this compound inhibits cytochrome bd oxidase, disrupting the energy metabolism of Mycobacterium tuberculosis . This inhibition leads to a decrease in ATP production, ultimately affecting the survival and proliferation of the bacteria .
Comparaison Avec Des Composés Similaires
Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- can be compared with other similar compounds such as:
Thieno[3,2-d]pyrimidin-4-amine: Shares a similar core structure but differs in the position of the nitrogen atom, leading to different biological activities.
2-Chloro-thieno[2,3-d]pyrimidin-4-amine: Exhibits antimicrobial activity and is used in the synthesis of various derivatives.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidines:
The uniqueness of Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- lies in its specific substitution pattern, which imparts distinct biological activities and reactivity compared to its analogs.
Propriétés
Numéro CAS |
917909-04-7 |
|---|---|
Formule moléculaire |
C13H11N3S2 |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
N-(2-methylsulfanylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H11N3S2/c1-17-11-5-3-2-4-10(11)16-12-9-6-7-18-13(9)15-8-14-12/h2-8H,1H3,(H,14,15,16) |
Clé InChI |
USHJLDJDSMQGMP-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC=C1NC2=C3C=CSC3=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid](/img/structure/B12618975.png)


![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-di(hexanoyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate](/img/structure/B12619005.png)



![6-Chloro-7-hydroxy-8-[(oxolan-2-ylmethylamino)methyl]-4-phenylchromen-2-one;hydrochloride](/img/structure/B12619021.png)
![N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine](/img/structure/B12619029.png)
![(10S,11R,15S,16R)-16-(benzotriazole-1-carbonyl)-13-(4-methoxyphenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12619031.png)




